3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJFMTGNPBKOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by its attachment to the benzamide core. One common method involves the condensation of thiazolidinone with aldehydes, followed by cyclization to form the thiazolo[5,4-b]pyridine ring . The final step involves the coupling of this intermediate with 3-chlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the thiazole ring.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, sulfoxides, and sulfones .
Scientific Research Applications
3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition leads to the disruption of signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Physicochemical Properties :
- The thiazolo[5,4-b]pyridine core contributes to π-π stacking interactions, critical for binding to kinase domains .
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Research Findings and Comparative Analysis
Impact of Halogen Substituents
- Chloro vs. However, bromine’s larger atomic radius may sterically hinder binding in compact pockets .
- Fluorine Substitution : Fluorinated analogs (e.g., Example 284 in ) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism .
Heterocyclic Core Modifications
- Thiazolo[5,4-b]pyridine vs. Triazolo[4,3-a]pyridine : The triazolo core () introduces additional hydrogen-bond acceptors, which may improve affinity for ATP-binding pockets in kinases. However, the thiazolo[5,4-b]pyridine scaffold offers better π-stacking due to its extended aromatic system .
- Thiazolidinone Derivatives: Compounds with thiazolidinone rings () exhibit constrained geometry, favoring entropic gains upon binding but reducing synthetic accessibility due to stereochemical complexity .
Solubility and Bioavailability
- Methoxy and propoxy groups (e.g., ) enhance aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity. In contrast, chloro and bromo substituents improve lipophilicity, favoring membrane permeation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized for scalability?
- Methodology : The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via annulation of a thiazole ring to a pyridine derivative. Microwave-assisted reactions with copper iodide catalysis (e.g., 120°C, DMF solvent) improve yields by accelerating cyclization . Subsequent functionalization steps (e.g., amide coupling) require inert conditions (argon atmosphere) to prevent oxidation of sensitive intermediates. Purity is confirmed via TLC and HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aromatic and heterocyclic framework, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 391.099 for C₂₀H₁₅ClN₃OS). Infrared Spectroscopy (IR) identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How can researchers validate the compound’s primary molecular target (e.g., PI3K) and assess inhibitory potency?
- Methodology : Use kinase inhibition assays (e.g., ADP-Glo™ for PI3Kα) to measure IC₅₀ values. Competitive binding studies (surface plasmon resonance or fluorescence polarization) quantify dissociation constants (Kd). For cellular validation, Western blotting detects reduced phosphorylation of downstream targets like AKT (Ser473) in cancer cell lines (e.g., MCF-7) .
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Methodology : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and use solubilizing agents (e.g., cyclodextrins or PEG-400). For in vitro assays, adjust pH or employ lipid-based nanoformulations. Solubility is quantified via shake-flask method with UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for PI3K over related kinases (e.g., mTOR)?
- Methodology : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Val851 in PI3Kα). Introduce substituents (e.g., electron-withdrawing groups at the benzamide para-position) to sterically hinder off-target binding. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What experimental designs resolve contradictory data on antibacterial vs. anticancer mechanisms observed in structurally similar analogs?
- Methodology : Conduct comparative SAR studies using analogs with varied substituents (e.g., trifluoromethyl vs. chloro groups). Use transcriptomic profiling (RNA-seq) to identify pathway-specific effects (e.g., PI3K/AKT vs. bacterial FAS-II). Validate target engagement via thermal shift assays (CETSA) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodology : Administer the compound (IV or oral) to rodent models and collect plasma for LC-MS/MS analysis (Cmax, t₁/₂). Assess toxicity via histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). Use microdosing in zebrafish embryos for rapid toxicity screening .
Q. What computational tools predict metabolic stability and potential drug-drug interactions?
- Methodology : Employ CYP450 inhibition assays (human liver microsomes) and software like Schrödinger’s ADMET Predictor. Identify metabolic hot spots (e.g., thiazole ring oxidation) via in silico metabolite prediction (Meteor Nexus). Validate with in vitro hepatocyte assays .
Key Challenges & Solutions
- Synthetic Yield Variability : Optimize microwave irradiation time (30–45 min) and catalyst loading (CuI, 10 mol%) to reduce by-products .
- Off-Target Effects : Use cryo-EM to resolve compound-bound kinase structures and guide rational design .
- In Vivo Bioavailability : Employ prodrug strategies (e.g., phosphate esterification) to enhance absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
